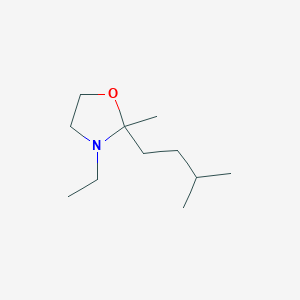
3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Vue d'ensemble
Description
3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is an organic compound with the molecular formula C11H23NO. It is a member of the oxazolidine family, which are five-membered ring compounds containing both nitrogen and oxygen atoms. This compound is known for its applications as a moisture scavenger and a reactive diluent in various industrial processes .
Mécanisme D'action
Target of Action
The primary target of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is moisture in polyurethane and polyurea systems . It acts as a moisture scavenger, safely and effectively eliminating moisture from raw materials in these systems .
Mode of Action
this compound interacts with its targets by reacting with water. This reaction yields a volatile ketone and an amino alcohol . This compound also serves as a reactive diluent for urethane prepolymers, replacing the polyol component .
Biochemical Pathways
Its reaction with water can be considered a part of its biochemical pathway, leading to the formation of a volatile ketone and an amino alcohol .
Pharmacokinetics
It’s known that this compound is soluble in polyols and most organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the effective elimination of moisture from raw materials in polyurethane and polyurea systems . This leads to improvements in gloss, surface appearance, and coating performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture in the environment can trigger its reaction, leading to the formation of a volatile ketone and an amino alcohol . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine typically involves the reaction of 3-methyl-2-butanone with 2-ethylaminoethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to yield a volatile ketone and an amino alcohol.
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Substitution: It can undergo nucleophilic substitution reactions where the oxazolidine ring is opened.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 3-methyl-2-butanone and 2-ethylaminoethanol.
Oxidation: Oxazolidinones.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a moisture scavenger in the synthesis of moisture-sensitive compounds.
Biology: Investigated for its potential use in the stabilization of biological samples.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Another moisture scavenger used in similar applications.
2-Methyl-2-(3-methylbutyl)-1,3-oxazolidine: A structurally similar compound with slightly different reactivity.
3-Methyl-2-butanone: A precursor in the synthesis of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine.
Uniqueness
This compound is unique due to its specific reactivity and stability, making it particularly effective as a moisture scavenger and reactive diluent. Its ability to form stable complexes with moisture and other reactive species sets it apart from other similar compounds .
Propriétés
IUPAC Name |
3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-5-12-8-9-13-11(12,4)7-6-10(2)3/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGLDATLCWEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC1(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869934 | |
| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143860-04-2 | |
| Record name | 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143860-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143860042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)


![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)




